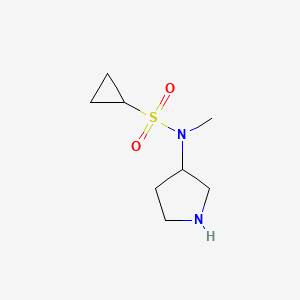![molecular formula C18H17N3O3 B6498353 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide CAS No. 952986-75-3](/img/structure/B6498353.png)
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide, or MOMP, is a small molecule with a wide range of applications in the fields of chemistry and biology. It is a synthetic derivative of the natural product oxazolomycin, and is used as a tool for studying biochemical and physiological processes in the laboratory. MOMP has been used as an inhibitor of protein kinases, as well as an activator of G-protein coupled receptors. It has also been used to study the regulation of gene expression, and as a potential therapeutic agent for various diseases.
作用机制
MOMP acts as an inhibitor of protein kinases, as well as an activator of G-protein coupled receptors. It binds to the active site of the protein kinase, and prevents the enzyme from phosphorylating its target substrate. It also binds to the active site of the G-protein coupled receptor, and activates the receptor, leading to the downstream activation of signaling pathways.
Biochemical and Physiological Effects
MOMP has been used to study a variety of biochemical and physiological processes. It has been used to study the regulation of gene expression, as well as to study the structure and function of proteins and enzymes. It has also been used to study the regulation of cell signaling pathways, and to study the effects of drug molecules on cells. In addition, MOMP has been used to study the effects of environmental toxins on cells, and to study the structure and function of proteins involved in cancer and other diseases.
实验室实验的优点和局限性
MOMP has several advantages for laboratory experiments. It is a small molecule, so it can be easily synthesized and purified. It is also relatively stable, so it can be stored for long periods of time without losing its activity. In addition, it is a potent inhibitor of protein kinases and activator of G-protein coupled receptors, so it can be used to study a variety of biochemical and physiological processes.
However, MOMP also has some limitations. It is not a very specific inhibitor of protein kinases, so it can inhibit other enzymes as well. In addition, it can be toxic to cells at high concentrations, so it should be used with caution.
未来方向
In the future, MOMP could be used to study a variety of diseases. It could be used to study the effects of environmental toxins on cells, and to study the structure and function of proteins involved in cancer and other diseases. In addition, it could be used to study the regulation of gene expression, and to study the structure and function of proteins and enzymes. Finally, it could be used to develop new therapeutic agents for various diseases.
合成方法
MOMP can be synthesized through a number of different methods. One method involves the condensation of 3-methoxyphenyl-1,2-oxazol-3-yl acetate with pyridine-4-ylmethyl acetate. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an inert atmosphere. The reaction can be monitored by thin-layer chromatography, and the product can be purified by column chromatography.
科学研究应用
MOMP has been used as a tool for studying a variety of biochemical and physiological processes. It has been used to study the regulation of gene expression, as well as to study the structure and function of proteins and enzymes. It has also been used to study the regulation of cell signaling pathways, and to study the effects of drug molecules on cells. In addition, MOMP has been used to study the effects of environmental toxins on cells, and to study the structure and function of proteins involved in cancer and other diseases.
属性
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-4-2-3-14(9-16)17-10-15(21-24-17)11-18(22)20-12-13-5-7-19-8-6-13/h2-10H,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOKMODAWSQHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6498270.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B6498282.png)
![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498294.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498298.png)

![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B6498312.png)
![N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498314.png)
![N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498317.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6498325.png)
![N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498327.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6498343.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498351.png)
![N-(3-acetamidophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498358.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6498371.png)